molecular formula C33H40O19 B1181407 Grosvenorine CAS No. 156980-60-8

Grosvenorine

Cat. No. B1181407
M. Wt: 740.7 g/mol
InChI Key:
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Description

Grosvenorine is a major flavonoid compound found in the fruits of Siraitia grosvenorii (Swingle) C. Jeffrey , a medicinal plant endemic to China. It has been studied for its metabolism within the human gastrointestinal tract, including artificial gastric and intestinal juices, as well as its pharmacological activities such as anti-complement, antibacterial, and antioxidant activities. The metabolism of grosvenorine by human intestinal flora results in four metabolites: kaempferitrin, afzelin, α-rhamnoisorobin, and kaempferol, which possess more potent pharmacological activities than grosvenorine itself (Wang et al., 2015).

Synthesis Analysis

The synthesis of grosvenorine and similar compounds can involve multi-component reactions, such as the Mn-catalyzed three-component synthesis of 1,5-amino/keto alcohols from Grignard reagents, imines/nitriles, and tetrahydrofuran (THF), showcasing innovative approaches to forming complex organic structures (He et al., 2014).

Molecular Structure Analysis

Grosvenorine's structure was determined through various spectroscopic methods, identifying it as kaempferol-3-O-α-L-rhamnopyranoside-7-O[β-D-glucopyranosyl-(1-2)-α-L-rhamnopyranoside] , indicating a complex flavonol glycoside structure (Chen, 1994).

Chemical Reactions and Properties

Research on related compounds and reactions, such as dynamic imine chemistry and template-directed synthesis employing reversible imine bond formation , provides insight into the chemical behavior and reactivity of complex organic molecules like grosvenorine. These studies highlight the versatility and dynamics of imine bonds in synthetic chemistry, which could be relevant to understanding grosvenorine's chemical properties (Belowich & Stoddart, 2012; Meyer, Joiner, & Stoddart, 2007).

Physical Properties Analysis

While specific studies on grosvenorine's physical properties are scarce, related research on the physical and structural properties of heavy Grignard reagents offers a perspective on how similar compounds' physical characteristics, such as solubility and stability, can be influenced by their molecular structure (Westerhausen et al., 2017).

Chemical Properties Analysis

The chemical properties of grosvenorine, particularly its redox properties , can be inferred from studies on similarly structured compounds. For instance, research on the redox properties of extremely crowded triarylpnictogens shows how bulky aryl groups can affect a compound's redox behavior, suggesting that grosvenorine's flavonoid structure may similarly influence its chemical reactivity and stability (Sasaki et al., 2002).

Scientific Research Applications

  • Food Industry

    • Summary : S. grosvenorii can be used as a natural sweetener . Its fruits are extremely sweet and have been used extensively across southern China .
    • Methods : The fruit is harvested and processed to extract the sweet components for use in food products .
    • Results : The use of S. grosvenorii as a sweetener has been successful, with its sweetness being much higher than that of common sugar .
  • Traditional Medicine

    • Summary : S. grosvenorii has been used in traditional medicine for moistening the lungs, quenching a cough, smoothing the intestines, and relieving constipation .
    • Methods : The fruit is typically dried and used in teas or other beverages .
    • Results : Many people have reported relief from these symptoms after consuming S. grosvenorii .
  • Pharmacological Effects

    • Summary : S. grosvenorii has pharmacological effects such as immune regulation, hypoglycemia, antioxidant, hepatoprotective, and antitumor effects .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown promising results in these areas, but more research is needed .
  • Antioxidant Effects

    • Summary : S. grosvenorii has been found to have antioxidant effects .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown that S. grosvenorii can help to combat oxidative stress .
  • Hypoglycemic Effects

    • Summary : S. grosvenorii has been found to have hypoglycemic effects .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown that S. grosvenorii can help to lower blood sugar levels .
  • Hepatoprotective Effects

    • Summary : S. grosvenorii has been found to have hepatoprotective effects .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown that S. grosvenorii can help to protect the liver .
  • Anti-Inflammatory and Anti-Allergic Effects

    • Summary : S. grosvenorii has been found to have anti-inflammatory and anti-allergic effects .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown that S. grosvenorii can help to alleviate inflammation and allergic reactions .
  • Anti-Aging and Anti-Oxidative Effects

    • Summary : S. grosvenorii has been found to have anti-aging and anti-oxidative effects .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown that S. grosvenorii can help to combat aging and oxidative stress .
  • Lipid-Lowering Effects

    • Summary : S. grosvenorii has been found to have lipid-lowering effects .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown that S. grosvenorii can help to lower lipid levels .
  • Anti-Depression and Anti-Fatigue Effects

    • Summary : S. grosvenorii has been found to have anti-depression and anti-fatigue effects .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown that S. grosvenorii can help to alleviate symptoms of depression and fatigue .
  • Anti-Schizophrenic and Anti-Parkinson Effects

    • Summary : S. grosvenorii has been found to have anti-schizophrenic and anti-Parkinson effects .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown that S. grosvenorii can help to alleviate symptoms of schizophrenia and Parkinson’s disease .
  • Anti-Fibrotic and Anti-Tumor Effects

    • Summary : S. grosvenorii has been found to have anti-fibrotic and anti-tumor effects .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown that S. grosvenorii can help to combat fibrosis and tumor growth .
  • Antimicrobial Effects

    • Summary : S. grosvenorii has been found to have antimicrobial effects .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown that S. grosvenorii can help to combat various types of microbial infections .
  • Expectorant Effects

    • Summary : S. grosvenorii has been found to have expectorant effects .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown that S. grosvenorii can help to alleviate symptoms of respiratory ailments by promoting the secretion of sputum .
  • Preventing Dental Caries

    • Summary : S. grosvenorii has been found to have effects in preventing dental caries .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown that S. grosvenorii can help to prevent the formation of dental caries .
  • Anti-Phlegm Effects

    • Summary : S. grosvenorii has been found to have anti-phlegm effects .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown that S. grosvenorii can help to alleviate symptoms of respiratory ailments by reducing phlegm .
  • Relaxing the Intestine

    • Summary : S. grosvenorii has been found to have effects in relaxing the intestine .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown that S. grosvenorii can help to alleviate symptoms of gastrointestinal ailments by relaxing the intestine .
  • Relieving Constipation

    • Summary : S. grosvenorii has been found to have effects in relieving constipation .
    • Methods : These effects are typically studied in laboratory settings, using extracts from the plant .
    • Results : Studies have shown that S. grosvenorii can help to alleviate symptoms of constipation .

Safety And Hazards

Grosvenorine is not considered a dangerous substance according to GHS . It contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

Future Directions

The pharmacological research of the fruits of S. grosvenorii, which contain Grosvenorine, has attracted extensive attention . An increasing number of extracts and compounds have been demonstrated to have various health benefits . This provides theoretical support for further investigation of its biological functions and potential clinical applications .

properties

IUPAC Name

7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)51-29-22(40)18-15(36)7-14(8-16(18)49-28(29)12-3-5-13(35)6-4-12)48-33-30(25(43)20(38)11(2)47-33)52-32-27(45)24(42)21(39)17(9-34)50-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21+,23+,24-,25+,26+,27+,30+,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGGWIVHOGEVSP-NWQOLJAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Grosvenorine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
M Wang, S Xing, T Luu, M Fan, X Li - Chemistry & Biodiversity, 2015 - Wiley Online Library
… Grosvenorine is the major flavonoid compound of the fruits of … In the present study, for the first time, the grosvenorine … The results showed that grosvenorine was metabolized by …
Number of citations: 14 onlinelibrary.wiley.com
H Zhang, H Yang, M Zhang, Y Wang, J Wang… - Journal of Food …, 2012 - Elsevier
… as the deprotonated elemental composition of grosvenorine I. The highest … grosvenorine I. By using a similar approach, another flavonol glycoside could be identified as grosvenorine …
Number of citations: 46 www.sciencedirect.com
ZX Qing, H Zhao, Q Tang, C Mo, P Huang… - … of pharmaceutical and …, 2017 - Elsevier
The fruits of Siraitia grosvenorii are considered to be health-promoting because of the diversity of their bioactive ingredients. In the present study, a screening method, using high-…
Number of citations: 51 www.sciencedirect.com
YY Sung, HJ Yuk, WK Yang, SH Kim, DS Kim - Nutrients, 2020 - mdpi.com
… The quantitative analysis of NHGR revealed the presence of grosvenorine, kaempferitrin, and mogrosides. These results demonstrate that NHGR may be an efficient therapeutic agent …
Number of citations: 12 www.mdpi.com
Y Lu, S Zhu, Y He, C Mo, C Wu, R Zhang… - Journal of separation …, 2020 - Wiley Online Library
… m/z 595, m/z 579, m/z 433 and m/z 287, which indicated losses of one rhamnose (146 Da) and two glucose groups (2×162 Da), while peak 11 was accurately identified as grosvenorine …
F Maryani - AIP Conference Proceedings, 2023 - pubs.aip.org
… The result exhibited the presence of grosvenorine (m/z = … Grosvenorine, kaempferol, and quercimeritrin are natural … of bioactive compounds, including Grosvenorine, Kempferol-3-O-…
Number of citations: 0 pubs.aip.org
C Fang, Q Wang, X Liu, G Xu - Journal of Pharmaceutical and Biomedical …, 2017 - Elsevier
… It can be inferred that flavonol glycosides were converted similarly, which could explain the increased level of grosvenorine I and the decreased level of grosvenorine II. Thus, it is …
Number of citations: 18 www.sciencedirect.com
L ZHOU, Y ZHU - Chinese Journal of Pharmaceutical …, 2014 - ingentaconnect.com
Objective: To study the effect of vacuum drying method on the content of ten mogrol glycosides (grosvenorine,11-oxo-mogroside ,mogroside ,isomogroside ,siamenoside ,mogroside a,…
Number of citations: 5 www.ingentaconnect.com
Y Zhang, G Zhou, Y Peng, M Wang, X Li - Journal of ethnopharmacology, 2020 - Elsevier
… C, the main chromatographic peaks were grosvenorine and mogroside V. The low-polar mogrosides were observed in the Fr. D, such as mogroside III, mogroside IIE, mogroside IIIA 1 , …
Number of citations: 46 www.sciencedirect.com
Y Xia - 2006 - escholarship.mcgill.ca
Mogrosides, the main active components in S. grosvenorii SWINGLE, are considered to be sorne 250 times sweeter than sucrose and to possess several medicinal attributes. Previous …
Number of citations: 5 escholarship.mcgill.ca

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